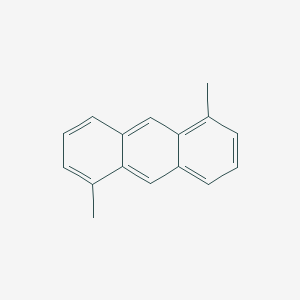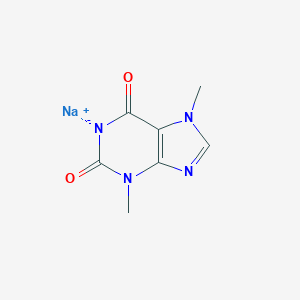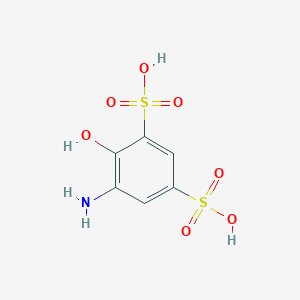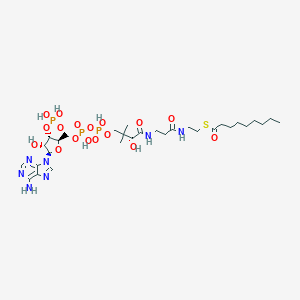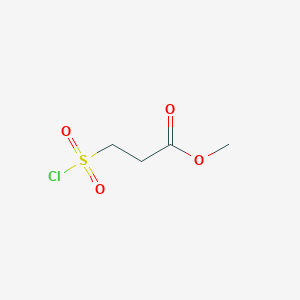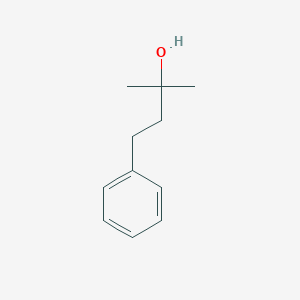![molecular formula C27H15N B093532 Benzo[h]phenaleno[1,9-bc]acridine CAS No. 190-03-4](/img/structure/B93532.png)
Benzo[h]phenaleno[1,9-bc]acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[h]phenaleno[1,9-bc]acridine (BPA) is a polycyclic aromatic hydrocarbon that has been extensively studied for its potential as a fluorescent probe and as a therapeutic agent for various diseases. It is a heterocyclic compound that contains two fused ring systems, a benzene ring and an acridine ring. The synthesis of BPA is complex and involves several steps, but it has been successfully achieved through various methods.
作用机制
The mechanism of action of Benzo[h]phenaleno[1,9-bc]acridine is not fully understood, but it is thought to involve the interaction of the compound with various cellular components, including DNA, RNA, and proteins. Benzo[h]phenaleno[1,9-bc]acridine has been shown to bind to DNA and RNA with high affinity, leading to changes in their structures and functions. Benzo[h]phenaleno[1,9-bc]acridine has also been shown to interact with proteins involved in various cellular processes, including cell signaling and apoptosis.
生化和生理效应
Benzo[h]phenaleno[1,9-bc]acridine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and protect against oxidative stress. Benzo[h]phenaleno[1,9-bc]acridine has also been shown to have anti-inflammatory activity and to modulate the immune system.
实验室实验的优点和局限性
Benzo[h]phenaleno[1,9-bc]acridine has several advantages for use in lab experiments. It is a highly selective and sensitive fluorescent probe for DNA and RNA, making it a valuable tool for research in molecular biology and genetics. Benzo[h]phenaleno[1,9-bc]acridine also has potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. However, there are also limitations to the use of Benzo[h]phenaleno[1,9-bc]acridine in lab experiments. Its synthesis is complex and involves several steps, and it is not readily available commercially. Additionally, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
未来方向
There are several future directions for research on Benzo[h]phenaleno[1,9-bc]acridine. One area of research is the development of more efficient and cost-effective methods for synthesizing Benzo[h]phenaleno[1,9-bc]acridine. Another area of research is the investigation of the mechanism of action of Benzo[h]phenaleno[1,9-bc]acridine, including its interactions with DNA, RNA, and proteins. Additionally, further research is needed to fully elucidate the potential therapeutic applications of Benzo[h]phenaleno[1,9-bc]acridine for various diseases. Finally, the development of new fluorescent probes based on the structure of Benzo[h]phenaleno[1,9-bc]acridine could lead to new tools for research in molecular biology and genetics.
合成方法
The synthesis of Benzo[h]phenaleno[1,9-bc]acridine involves several steps, including the preparation of starting materials, the formation of intermediate compounds, and the final cyclization reaction. One of the most common methods for synthesizing Benzo[h]phenaleno[1,9-bc]acridine is through the condensation of 1,2-dihydro-2-oxoquinoline and 9-phenanthrenecarboxaldehyde in the presence of a Lewis acid catalyst. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
科学研究应用
Benzo[h]phenaleno[1,9-bc]acridine has been extensively studied for its potential as a fluorescent probe for DNA and RNA. It has been shown to have high selectivity and sensitivity for these nucleic acids, making it a valuable tool for research in molecular biology and genetics. Benzo[h]phenaleno[1,9-bc]acridine has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that Benzo[h]phenaleno[1,9-bc]acridine has anti-tumor activity, inhibits the aggregation of amyloid-beta peptides, and protects against oxidative stress.
属性
CAS 编号 |
190-03-4 |
|---|---|
产品名称 |
Benzo[h]phenaleno[1,9-bc]acridine |
分子式 |
C27H15N |
分子量 |
353.4 g/mol |
IUPAC 名称 |
3-azaheptacyclo[18.6.2.02,15.04,13.05,10.017,27.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20(28),21,23,25-tetradecaene |
InChI |
InChI=1S/C27H15N/c1-2-7-22-16(4-1)8-11-20-15-21-14-19-10-9-17-5-3-6-18-12-13-23(25(19)24(17)18)27(21)28-26(20)22/h1-15H |
InChI 键 |
LSOXDMMVEWWGSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N=C32 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N=C32 |
其他 CAS 编号 |
190-03-4 |
同义词 |
Benzo[h]phenaleno[1,9-bc]acridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



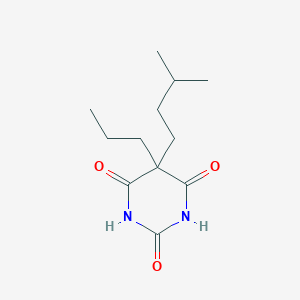
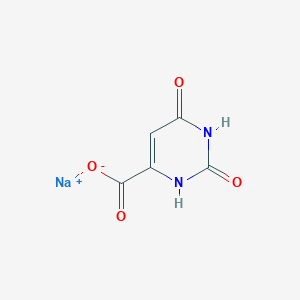
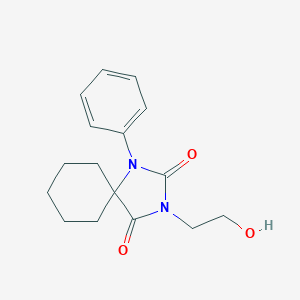
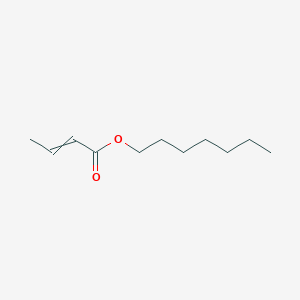
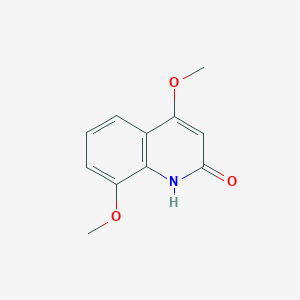
![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)
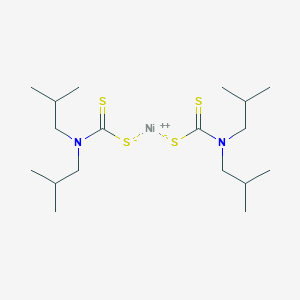
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
